4-(3-Nitropyrazin-2-yl)piperazin-2-one
Overview
Description
4-(3-Nitropyrazin-2-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a nitropyrazine moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitropyrazin-2-yl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitropyrazin-2-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used under basic conditions.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: Products vary depending on the substituents introduced, but typically include N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-(3-Nitropyrazin-2-yl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Nitropyrazin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with biological receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Piperazine derivatives: Compounds like trimetazidine and ranolazine, which also feature a piperazine ring, are used in pharmaceuticals for their biological activities.
Uniqueness
4-(3-Nitropyrazin-2-yl)piperazin-2-one is unique due to the presence of both a nitropyrazine moiety and a piperazine ring, which confer distinct chemical reactivity and biological activities. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds and a potential lead compound for drug development.
Properties
IUPAC Name |
4-(3-nitropyrazin-2-yl)piperazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O3/c14-6-5-12(4-3-9-6)7-8(13(15)16)11-2-1-10-7/h1-2H,3-5H2,(H,9,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBPVHPDZIBURF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=CN=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548313 | |
Record name | 4-(3-Nitropyrazin-2-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106797-96-0 | |
Record name | 4-(3-Nitropyrazin-2-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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